4,6-Dichloro-5-methyl-2-phenylpyrimidine
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Overview
Description
4,6-Dichloro-5-methyl-2-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, a methyl group at position 5, and a phenyl group at position 2. It is widely used in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-methyl-2-phenylpyrimidine typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 2,4,6-trichloropyrimidine, which undergoes selective substitution reactions to introduce the methyl and phenyl groups. The reaction conditions often involve the use of organolithium reagents or other nucleophiles under controlled temperatures and solvents like tetrahydrofuran (THF) or dioxane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by different nucleophiles, leading to a wide range of substituted pyrimidines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,6-Dichloro-5-methyl-2-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, its anti-inflammatory activity is attributed to the inhibition of inflammatory mediators like prostaglandins and cytokines . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
4,6-Dichloro-5-methyl-2-phenylpyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-2-methylthio-5-phenylpyrimidine: This compound has a methylthio group instead of a methyl group, leading to different chemical properties and reactivity.
2,4-Dichloro-5-methylpyrimidine: Lacks the phenyl group, resulting in different biological activities and applications.
2-Chloro-4,6-dimethylpyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,6-dichloro-5-methyl-2-phenylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-9(12)14-11(15-10(7)13)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCGQPJPYPZPKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621957 |
Source
|
Record name | 4,6-Dichloro-5-methyl-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33655-33-3 |
Source
|
Record name | 4,6-Dichloro-5-methyl-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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